ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylate
Description
Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylate (CAS: 1005586-29-7, molecular formula: C₁₂H₁₇N₃O₄) is a pyrazole-based heterocyclic compound featuring a morpholine-4-carbonyl group at the 3-position and an ethyl ester at the 5-position of the pyrazole ring. Its synthesis typically involves multi-step protocols, including condensation and substitution reactions, as seen in analogous pyrazole derivatives .
Properties
IUPAC Name |
ethyl 2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-3-19-12(17)10-8-9(13-14(10)2)11(16)15-4-6-18-7-5-15/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSCYNGEVIKCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylate, identified by CAS Number 1393573-05-1, is a pyrazole derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. This article synthesizes existing research findings on the biological activity of this compound, including structure-activity relationships (SAR), case studies, and relevant data tables.
The molecular formula of this compound is CHNO, with a molecular weight of 267.28 g/mol. The compound features a pyrazole ring substituted with a morpholine group, which is critical for its biological activity.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic effects. A study conducted on related pyrazole derivatives demonstrated that these compounds were screened for analgesic and anti-inflammatory activities, revealing promising results in reducing inflammation without significant ulcerogenic effects .
In a specific case study involving derivatives of pyrazole, it was found that modifications in the substituents on the benzene moiety influenced the analgesic efficacy. For instance, certain substitutions enhanced anti-inflammatory activity while maintaining low toxicity profiles .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives has provided insights into how structural modifications impact biological activity. For example, the presence of electron-withdrawing groups at specific positions on the phenyl ring significantly increased inhibitory activities against various biological targets .
Table 1 summarizes the findings from various studies on the SAR of related compounds:
| Compound | Substituent | Activity Type | Inhibition (%) |
|---|---|---|---|
| 6i | 4-Methylphenyl | NA Inhibitor | 52.31 |
| 12c | 4-Fluorophenyl | NA Inhibitor | 56.45 |
| 9m | Bromoindazole | Antifungal | Higher than Boscalid |
The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. Inhibitory activities against neuraminidase (NA) have been linked to hydrogen bonding and hydrophobic interactions between the compound and active site residues in NA .
Case Studies
A notable case study involved a series of pyrazole derivatives where this compound was tested for its anti-inflammatory properties. The results indicated that this compound exhibited significant inhibition of inflammatory markers in vitro, supporting its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
Ethyl 1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylate (CAS: 1001519-11-4)
- Structural Differences : Replaces the morpholine-4-carbonyl group with a trifluoromethyl (-CF₃) group at the 3-position.
Ethyl 4-Bromo-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate (Compound 4g, )
- Structural Differences : Contains a bromine atom at the 4-position and a 4-methoxyphenyl group at the 3-position.
Ethyl 3-(2,4-Dichlorophenyl)-1H-Pyrazole-5-Carboxylate (CAS: 1036239-60-7)
- Structural Differences : Features a 2,4-dichlorophenyl group at the 3-position.
- Impact : The chlorine atoms enhance lipophilicity and may improve binding to hydrophobic pockets in enzymes or receptors, as seen in fungicidal applications .
Antifungal and Herbicidal Activity ()
- Compound 5g : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole exhibits fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (50 μg/mL, >50% inhibition).
Antimicrobial Derivatives ()
- Ethyl 4-Amino-1-(4-Bromobutyl)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate (Compound 6): Modified with bromobutyl and chlorophenyl groups to enhance antimicrobial activity.
- Comparison : The morpholine derivative’s lack of halogenated substituents may reduce antimicrobial potency but improve pharmacokinetic properties due to reduced toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
